REACTION_CXSMILES
|
C(C1[CH:8]=[CH:7][C:6]([CH:9]2[NH:13]C(=O)N[C:10]2=[O:15])=[C:5]([CH3:16])[CH:4]=1)#N.[C:17]([OH:20])(=[O:19])[CH3:18].[OH-:21].[Na+]>>[C:17]([C:18]1[CH:8]=[CH:7][C:6]([CH:9]([C:10]([OH:15])=[O:21])[NH2:13])=[C:5]([CH3:16])[CH:4]=1)([OH:20])=[O:19] |f:2.3|
|
Name
|
5-(4-cyano-2-methylphenyl)hydantoin
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
reaction vessel
|
Type
|
CUSTOM
|
Details
|
chromatographed on ion exchange (Dowex 50×8-100 resin)
|
Type
|
WASH
|
Details
|
The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water
|
Type
|
CUSTOM
|
Details
|
Fractions collected from the pyridine-water elution
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in water
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C1[CH:8]=[CH:7][C:6]([CH:9]2[NH:13]C(=O)N[C:10]2=[O:15])=[C:5]([CH3:16])[CH:4]=1)#N.[C:17]([OH:20])(=[O:19])[CH3:18].[OH-:21].[Na+]>>[C:17]([C:18]1[CH:8]=[CH:7][C:6]([CH:9]([C:10]([OH:15])=[O:21])[NH2:13])=[C:5]([CH3:16])[CH:4]=1)([OH:20])=[O:19] |f:2.3|
|
Name
|
5-(4-cyano-2-methylphenyl)hydantoin
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
reaction vessel
|
Type
|
CUSTOM
|
Details
|
chromatographed on ion exchange (Dowex 50×8-100 resin)
|
Type
|
WASH
|
Details
|
The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water
|
Type
|
CUSTOM
|
Details
|
Fractions collected from the pyridine-water elution
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in water
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |